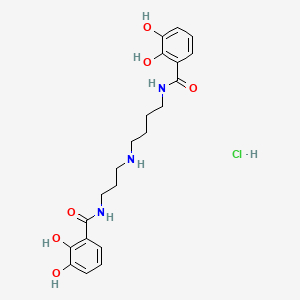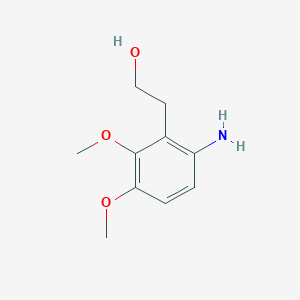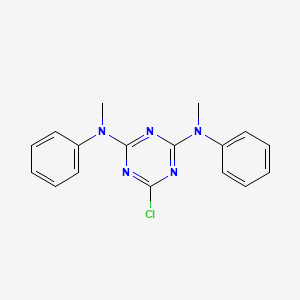
6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C15H12ClN5. It is a member of the triazine family, characterized by a 1,3,5-triazine ring structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent like dioxane or water. The reaction temperature is maintained between 70-80°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields. The reaction conditions are carefully monitored to maintain the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium carbonate and solvents such as dioxane or water are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield a corresponding amine derivative of the triazine compound.
Aplicaciones Científicas De Investigación
6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound shares a similar triazine core but differs in its substituents, leading to different chemical properties and applications.
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Another triazine derivative with different substituents, used in various chemical and biological studies.
Uniqueness
6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
3995-43-5 |
|---|---|
Fórmula molecular |
C17H16ClN5 |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
6-chloro-2-N,4-N-dimethyl-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H16ClN5/c1-22(13-9-5-3-6-10-13)16-19-15(18)20-17(21-16)23(2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
DRVSERATTQVSNK-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)Cl)N(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


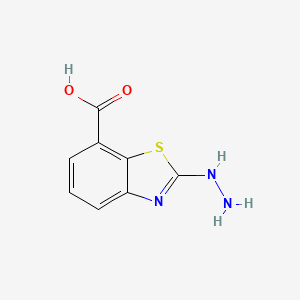

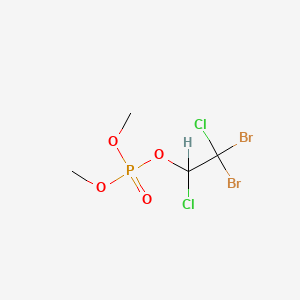
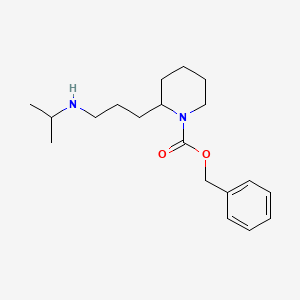
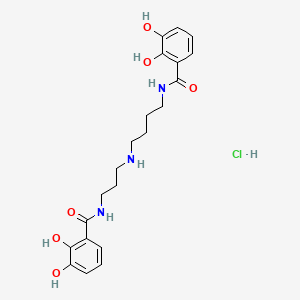

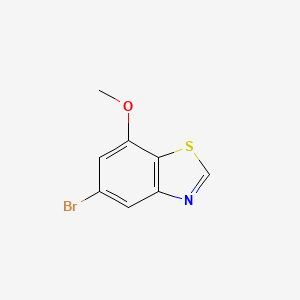
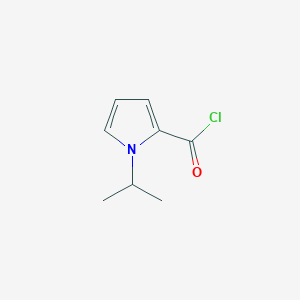
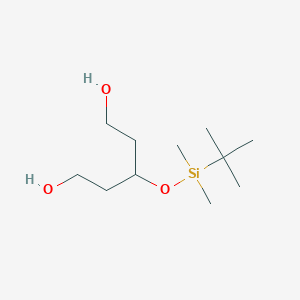

![2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane](/img/structure/B13968811.png)
